6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine
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Overview
Description
6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 7th position on the triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of microwave-mediated, catalyst-free synthesis. This method is eco-friendly and involves the reaction of appropriate precursors under microwave conditions at 140°C in dry toluene . Another approach involves the cyclization of amidrazone intermediates with esters of fluorinated acids or activated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization Reactions: These reactions often require the presence of catalysts or specific reaction conditions, such as elevated temperatures or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazolopyridines, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, exhibiting activity against various cancer cell lines. It also possesses kinase inhibition properties, making it a candidate for targeted cancer therapies.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or photonic properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, its kinase inhibition activity is attributed to its ability to bind to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,4-triazolo[1,5-a]pyridin-2-amine: Similar in structure but lacks the trifluoromethyl group.
1,2,4-Triazolo[3,4-b][1,3]thiadiazine: Contains a thiadiazine ring instead of a pyridine ring.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: Similar trifluoromethyl group but different core structure
Uniqueness
The presence of both a bromine atom and a trifluoromethyl group on the triazolopyridine ring makes 6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine unique. These substituents contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N4/c8-4-2-15-5(13-6(12)14-15)1-3(4)7(9,10)11/h1-2H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJRTTGITUXOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN2C1=NC(=N2)N)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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